molecular formula C22H42O11 B12962931 Octaethylene glycol diglycidyl ether

Octaethylene glycol diglycidyl ether

Cat. No.: B12962931
M. Wt: 482.6 g/mol
InChI Key: FEHLPWPJPRBKDV-UHFFFAOYSA-N
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Description

Octaethylene glycol diglycidyl ether: is a chemical compound with the molecular formula C18H36O10. It is a type of diglycidyl ether, which is characterized by the presence of two glycidyl groups attached to a central molecule. This compound is commonly used as a crosslinking agent in various industrial and scientific applications due to its ability to form stable, three-dimensional networks.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octaethylene glycol diglycidyl ether is typically synthesized through the reaction of octaethylene glycol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate glycidyl ether, which is then further reacted to form the final product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and a reaction time of several hours .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Octaethylene glycol diglycidyl ether undergoes various chemical reactions, including:

    Epoxide Ring-Opening Reactions: The glycidyl groups in the compound can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

    Crosslinking Reactions: The compound can react with other polyfunctional compounds to form crosslinked networks.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Octaethylene glycol diglycidyl ether is widely used in the synthesis of advanced polymeric materials. It serves as a crosslinking agent in the production of epoxy resins, which are used in coatings, adhesives, and composite materials .

Biology: In biological research, the compound is used to modify biomolecules and create hydrogels for tissue engineering and drug delivery applications. Its ability to form stable networks makes it ideal for creating scaffolds that support cell growth and differentiation .

Medicine: this compound is used in the development of drug delivery systems. Its biocompatibility and ability to form hydrogels make it suitable for encapsulating and releasing therapeutic agents in a controlled manner .

Industry: In industrial applications, the compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the mechanical properties and durability of materials makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of octaethylene glycol diglycidyl ether is primarily based on its ability to undergo epoxide ring-opening reactions. The glycidyl groups in the compound react with nucleophiles to form stable covalent bonds, resulting in the formation of crosslinked networks. These networks provide enhanced mechanical properties and stability to the materials in which the compound is used .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • Ethylene glycol diglycidyl ether
  • Diethylene glycol diglycidyl ether
  • Polyethylene glycol diglycidyl ether

Comparison: Octaethylene glycol diglycidyl ether is unique due to its longer polyethylene glycol chain, which provides higher flexibility and hydrophilicity compared to shorter-chain analogs. This makes it particularly suitable for applications requiring enhanced solubility and biocompatibility .

Properties

Molecular Formula

C22H42O11

Molecular Weight

482.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]oxirane

InChI

InChI=1S/C22H42O11/c1(3-24-5-7-26-9-11-28-13-15-30-17-21-19-32-21)23-2-4-25-6-8-27-10-12-29-14-16-31-18-22-20-33-22/h21-22H,1-20H2

InChI Key

FEHLPWPJPRBKDV-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCOCCOCCOCCOCCOCCOCCOCCOCC2CO2

Origin of Product

United States

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